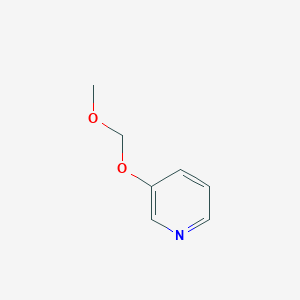

3-(Methoxymethoxy)pyridine

Description

General Overview of Pyridine (B92270) Heterocycles in Organic Synthesis

Pyridine is a fundamental heterocyclic organic compound with the chemical formula C₅H₅N. slideshare.net It is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the pyridine ring, making it a cornerstone in the field of organic synthesis. Pyridine and its derivatives are found in numerous important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

The chemistry of pyridine is rich and varied. The nitrogen atom renders the ring electron-deficient, which influences its reactivity. It undergoes electrophilic substitution reactions, typically at the 3-position, and nucleophilic substitution, usually at the 2-position. slideshare.net The pyridine ring is an aromatic system, with a conjugated system of six π electrons delocalized around the ring, fulfilling Hückel's rule for aromaticity. wikipedia.orglibretexts.org The synthesis of pyridine derivatives is a significant area of research, with numerous methods developed to create functionalized pyridines for a wide array of applications. organic-chemistry.orgresearchgate.net

Significance of Protecting Group Strategies in Complex Molecule Synthesis

In the intricate world of organic synthesis, particularly when dealing with complex molecules, chemists often face the challenge of selectively reacting one functional group in the presence of others. pressbooks.pub This is where protecting group strategies become indispensable. A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a specific functional group from undesired reactions. wikipedia.orgresearchgate.net After the desired chemical transformation has been carried out elsewhere in the molecule, the protecting group is removed to reveal the original functional group. researchgate.net

The use of protecting groups allows for a higher degree of control and chemoselectivity in multi-step syntheses. wikipedia.org An ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and should not interfere with other reactions. pressbooks.pubresearchgate.net This strategy is crucial in the synthesis of natural products and pharmaceuticals, where molecules often possess multiple reactive sites. numberanalytics.com

The Methoxymethyl (MOM) Ether as a Protecting Group for Hydroxyl Functions

The methoxymethyl (MOM) ether is a widely used protecting group specifically for hydroxyl (-OH) and amino (-NH) groups in organic synthesis. adichemistry.comyoutube.com It is classified as an alkoxyalkyl ether or an acetal (B89532) protecting group. highfine.com The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.org However, due to the carcinogenic nature of MOM-Cl, alternative, safer reagents like formaldehyde (B43269) dimethyl acetal have been developed. rsc.org

The MOM group is valued for its stability across a broad pH range (pH 4 to 12) and its inertness towards many oxidizing and reducing agents, bases, nucleophiles, and electrophiles. adichemistry.com This stability makes it a reliable choice for protecting alcohols during various synthetic transformations. rsc.org The removal, or deprotection, of the MOM group is typically achieved under acidic conditions, such as with dilute hydrochloric acid, which cleaves the acetal linkage. adichemistry.comwikipedia.org

Contextualizing 3-(Methoxymethoxy)pyridine within Pyridine and MOM Ether Chemistry

The compound this compound, with the chemical formula C₇H₉NO₂, represents an intersection of pyridine chemistry and protecting group strategies. nih.gov In this molecule, a hydroxyl group at the 3-position of a pyridine ring is protected as a methoxymethyl ether. This specific structure makes it a valuable intermediate in the synthesis of more complex, functionalized pyridine derivatives.

The presence of the MOM-protected hydroxyl group on the pyridine ring allows for chemical modifications at other positions of the ring without affecting the hydroxyl group. For instance, reactions that are incompatible with a free hydroxyl group can be performed on the pyridine nucleus. Subsequently, the MOM group can be removed to unveil the 3-hydroxypyridine (B118123) functionality for further reactions. This strategic use of this compound highlights the synergy between the foundational principles of heterocyclic chemistry and the practical application of protecting groups in modern organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 81245-25-2 | nih.govfluorochem.co.ukbldpharm.com |

| Molecular Weight | 139.15 g/mol | nih.gov |

| Canonical SMILES | COCOC1=CN=CC=C1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-10-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHRAKHRJFMBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395965 | |

| Record name | 3-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81245-25-2 | |

| Record name | 3-(Methoxymethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81245-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxymethoxy Pyridine and Its Derivatives

Direct Synthesis Routes for 3-(Methoxymethoxy)pyridine

The primary approach to synthesizing this compound involves the direct methoxymethylation of a pyridinol precursor. This method is favored for its straightforwardness and efficiency.

Methoxymethylation of Pyridinols and Analogues

The most common method for the synthesis of this compound is the reaction of 3-hydroxypyridine (B118123) with a methoxymethylating agent. This reaction typically involves the deprotonation of the hydroxyl group of 3-hydroxypyridine with a base to form a pyridinolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the methoxymethylating agent.

A variety of reagents can be used for this purpose, with methoxymethyl chloride (MOM-Cl) being a popular choice. The reaction is often carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate.

For instance, the reaction of silylated pyrimidine (B1678525) derivatives with MOM-Cl has been shown to yield N-methoxymethylated products. nih.gov Similarly, using an activated N-anionic pyrimidine derivative can also afford the desired N,N-1,3-diMOM and N-1-MOM pyrimidines in good yields. nih.gov

Catalytic Approaches in MOM-Pyridine Synthesis (e.g., Mo(VI)/ZrO2)

In the quest for greener and more efficient synthetic methods, heterogeneous catalysts have emerged as a promising alternative to traditional reagents. Molybdenum(VI) supported on zirconia (Mo(VI)/ZrO2) has been identified as a highly effective solid acid catalyst for the methoxymethylation of alcohols and phenols. researchgate.net This catalytic system offers several advantages, including high yields, shorter reaction times, mild reaction conditions, and the ability to be recycled and reused. researchgate.netniscair.res.in

The use of Mo(VI)/ZrO2 catalysts allows for the methoxymethylation of various substituted alcohols with dimethoxymethane (B151124) at a moderate temperature of 40°C, achieving excellent yields of around 99% in as little as 20 minutes. researchgate.net This solvent-free approach is not only environmentally friendly but also economically advantageous. researchgate.net The catalyst's high acidity and efficiency make it a superior choice compared to other solid acid catalysts. niscair.res.in Zirconia-based catalysts, in general, are recognized for their role in promoting the activation of reactants in various chemical transformations. nih.gov

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| ZrO(OTf)2 | Room Temperature, 0.16 h | 96% | researchgate.net |

| Mo(VI)/ZrO2 | 40 °C, 20 min | ~99% | researchgate.net |

| Sulfated metal oxides | Room Temperature, 3 h | 91% | researchgate.net |

| Sc(OTf)3 | Reflux, 3 h | 98% | researchgate.net |

Multi-Component and Cascade Reactions for Pyridine (B92270) Derivatives with Methoxymethyl Moieties

Multi-component reactions (MCRs) and cascade reactions offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation. acsgcipr.org These reactions are highly atom-economical and environmentally friendly, as they reduce the number of synthetic steps and purification procedures.

Several MCRs have been developed for the synthesis of substituted pyridines. nih.govresearchgate.net For instance, a two-pot, three-component procedure has been established for the preparation of substituted pyridines, which involves a redox-neutral intermolecular catalytic aza-Wittig reaction to generate 2-azadienes, followed by their subsequent Diels-Alder reactions. nih.gov Cascade reactions involving 1,2,3-triazines with substituted acetonitriles or ketones have also been developed for convenient access to a range of pyridine-containing products. rhhz.net

While these methods are not specific to the synthesis of this compound itself, they provide a versatile platform for the construction of pyridine rings that can be subsequently functionalized with a methoxymethyl group. For example, a thermolysis of an enyne-carbodiimide having a methoxymethyl substituent at the acetylenic terminus can lead to the formation of a pyridine analogue. acs.org

Regioselective Synthesis Strategies Employing this compound Scaffolds

The methoxymethyl group in this compound not only protects the hydroxyl group but also influences the regioselectivity of subsequent reactions on the pyridine ring. This directing effect is crucial for the synthesis of specifically substituted pyridine derivatives.

The coordination of triborane (B3H7) to pyridine derivatives can achieve intramolecular charge transfer, leading to the formation of stable dearomatic intermediates. This allows for regioselective C(sp3)–H and C(sp2)–H functionalization under mild conditions. rsc.org

Synthesis of Substituted this compound Derivatives

The this compound scaffold can be further modified through various reactions to introduce additional functional groups onto the pyridine ring. Alkylation and arylation reactions are particularly important in this regard.

Alkylation and Arylation Reactions on the Pyridine Ring

The introduction of alkyl and aryl groups onto the pyridine ring can be challenging due to the electron-deficient nature of the ring. youtube.com However, several methods have been developed to achieve these transformations.

Alkylation:

Direct C-H alkylation of pyridines can be achieved using mechanochemically activated magnesium(0) metal, which offers excellent regioselectivity for the C-4 position. organic-chemistry.org This method is tolerant of a wide range of functional groups. organic-chemistry.org Another approach involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates to construct 4-alkylpyridines. researchgate.net

Arylation:

Palladium-catalyzed C-H arylation is a powerful tool for the synthesis of fused heteroaromatic compounds. kobe-u.ac.jpbeilstein-archives.org The intramolecular C–H arylation of pyridine derivatives can be achieved using a palladium catalyst, with the yield being significantly improved by the use of a phosphine (B1218219) ligand like triphenylphosphine. kobe-u.ac.jpbeilstein-archives.org Rhodium(I)-catalyzed direct arylation of pyridines and quinolines provides a rapid route to bis(hetero)aryl products. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)2 / PPh3 | Intramolecular C-H Arylation | Improves yield significantly compared to catalyst alone. | kobe-u.ac.jpbeilstein-archives.org |

| [RhCl(CO)2]2 | Direct Arylation | Efficient for coupling with aryl bromides. | nih.gov |

| Pd(OAc)2 / DavePhos | Direct Catalytic Arylation | Used for coupling with meso-bromophenyl-substituted porphyrins. | beilstein-journals.org |

Functional Group Interconversions Adjacent to the Pyridine Core

The pyridine ring's electron-deficient nature presents a significant challenge for direct and selective functionalization. researchgate.net Traditional electrophilic substitution reactions are often sluggish and require harsh conditions. wikipedia.orgpharmaguideline.com However, modern synthetic strategies have enabled various functional group interconversions on the pyridine core, even in the presence of sensitive substituents like a methoxymethyl (MOM) ether.

A key strategy involves the initial activation of the pyridine ring by forming the corresponding pyridine N-oxide. This modification significantly enhances the ring's reactivity, particularly at the C2 and C4 positions, toward both nucleophilic and electrophilic reagents. researchgate.net Following the desired functionalization, the N-oxide can be deoxygenated to yield the substituted pyridine derivative.

One notable advancement is the transition-metal-free oxidative cross-coupling of pyridine N-oxides with ethers. rsc.orgrsc.org This method facilitates the direct C-2 alkylation of pyridine N-oxides by reacting a C(sp²)–H bond on the pyridine ring with a C(sp³)–H bond adjacent to the oxygen atom of an ether. rsc.org The reaction is typically promoted by an oxidant like tert-butyl hydroperoxide (TBHP) and proceeds through a free-radical mechanism. rsc.org This approach provides a direct route to introduce ether functionalities adjacent to the pyridine core.

Direct C-H functionalization, which avoids the need for pre-functionalized starting materials, represents another powerful tool. researchgate.netnih.gov While the intrinsic electronic properties of pyridine typically direct functionalization to the ortho- or para-positions, various catalytic systems have been developed to achieve selectivity. researchgate.net For instance, palladium-mediated C-C bond formation has been successfully used for the direct functionalization at the C4 position of a methoxypyridine derivative. nih.gov

Recent developments have also focused on achieving the more challenging meta-C-H functionalization. nih.govnih.gov These methods often involve the temporary dearomatization of the pyridine ring to create an electron-rich intermediate, which then reacts with an electrophile at the meta-position before rearomatization. nih.gov

The table below summarizes some key functional group interconversion reactions applicable to the pyridine core.

Table 1: Selected Functional Group Interconversion Reactions on the Pyridine Core

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Transformation Example |

|---|---|---|---|

| Oxidative Cross-Coupling | Pyridine N-oxide, Ether, TBHP | C2 | C-H to C-Alkyl (ether) rsc.orgrsc.org |

| Direct Arylation | Pyridine N-oxide, Pd(OAc)₂, PtBu₃ | C2 | C-H to C-Aryl acs.org |

| Direct C-H Alkylation | Pyridine, Aldehyde, Iridium catalyst | meta | C-H to C-Alkyl beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Methoxymethylated Pyridines

The integration of green chemistry principles into the synthesis of pyridine derivatives is crucial for developing sustainable and environmentally benign processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

A primary green strategy is the use of earth-abundant and low-toxicity metal catalysts. Iron, for example, is an attractive alternative to more expensive and toxic metals like palladium. digitellinc.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a green method for synthesizing substituted pyridines. rsc.org This reaction proceeds in the presence of a simple iron(III) chloride (FeCl₃) catalyst without requiring any additives. rsc.org Similarly, iron catalysts have been employed for the synthesis of other nitrogen-containing heterocycles, like pyrroles, from nitroarenes under mild conditions, showcasing the versatility of this green metal. nih.gov

Another key principle is waste reduction, which can be quantified using metrics like the Environmental Factor (E-factor) and Process Mass Intensity (PMI). researchgate.netwhiterose.ac.uk The E-factor is the ratio of the mass of waste to the mass of the product, with lower values indicating a greener process. researchgate.net For example, modifications to existing synthetic routes, such as treating excess phosphorus oxychloride with DMF in the synthesis of a pantoprazole (B1678409) intermediate, have been shown to greatly reduce the generation of acidic aqueous waste and improve product yield.

Catalysis is a cornerstone of green chemistry. Metal-catalyzed reactions are often highly convergent and atom-efficient, forming complex pyridine rings from simple building blocks. acsgcipr.org This approach minimizes the number of synthetic steps and reduces waste. The use of molecular oxygen as a prime oxidant in conjunction with a catalyst, such as RuCl₃, for N-oxidation reactions is another example of a greener alternative to traditional stoichiometric oxidants.

The table below outlines several green chemistry principles and their application in the synthesis of pyridine derivatives.

Table 2: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Synthetic Strategy/Method | Environmental Benefit |

|---|---|---|

| Use of Safer Solvents/Reagents | Use of H₂O₂ as an oxidant; formic acid as a reductant. nih.gov | Reduces use of hazardous and toxic reagents. |

| Use of Renewable Feedstocks | Synthesis from aldehydes and alkynes. acsgcipr.org | Moves away from petroleum-based starting materials. |

| Catalysis | Iron-catalyzed cyclization and cross-coupling reactions. digitellinc.comrsc.org | High atom economy, reduces waste, avoids toxic heavy metals. |

| Designing for Energy Efficiency | Microwave-assisted synthesis; reactions at lower temperatures. nih.gov | Reduces energy consumption and reaction times. |

Reactivity and Mechanistic Studies of 3 Methoxymethoxy Pyridine

Reactions Involving the Pyridine (B92270) Ring of 3-(Methoxymethoxy)pyridine

The pyridine ring in this compound is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom. However, the presence of the electron-donating methoxymethoxy group at the 3-position can influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Electrophilic Aromatic Substitution (EAS) Patterns

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the nitrogen atom deactivates the ring by induction and can be protonated or coordinate to a Lewis acid under typical EAS conditions, further increasing its deactivating effect. When substitution does occur, it is highly regioselective for the 3-position (meta-position).

In the case of 3-substituted pyridines, the directing effect of the substituent must be considered. For 3-methoxypyridine (B1141550), a close analog of this compound, nitration has been shown to occur at the 2-position, indicating that the methoxy (B1213986) group directs the incoming electrophile to the ortho position. This is attributed to the ability of the oxygen atom to stabilize the cationic intermediate through resonance. It is expected that the methoxymethoxy group in this compound would exert a similar directing effect, favoring electrophilic attack at the C-2 and C-6 positions.

Nucleophilic Aromatic Substitution (NAS) on Halogenated Derivatives

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic aromatic substitution (NAS), especially when a good leaving group such as a halogen is present at the 2- or 4-position. The stability of the anionic intermediate, known as a Meisenheimer complex, is key to the facility of these reactions. Attack at the 2- and 4-positions allows for the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature.

For halogenated derivatives of this compound, nucleophilic attack would be favored at the positions ortho and para to the nitrogen atom. For instance, in a hypothetical 2-chloro-3-(methoxymethoxy)pyridine, a nucleophile would readily attack the C-2 position, displacing the chloride. Similarly, in a 4-chloro derivative, the attack would occur at C-4. The methoxymethoxy group at the 3-position is not expected to significantly alter this inherent reactivity pattern of the pyridine ring towards nucleophiles.

Directed Ortho-Metalation (DOM) and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic species can then be quenched with various electrophiles.

The methoxy group is a known DMG. In the case of 3-methoxypyridine, lithiation has been shown to occur at the 2-position, directed by the methoxy group. The nitrogen atom of the pyridine ring can also influence the regioselectivity of metalation. It is highly probable that the methoxymethoxy group in this compound would also function as a directing group, facilitating lithiation at the C-2 position. The proximity of the methoxymethoxy group to the C-2 proton and the ability of its oxygen atoms to coordinate with the lithium reagent would favor this regioselectivity.

| Directing Group | Position of Lithiation | Subsequent Reaction with Electrophile (E+) |

| -OCH3 in 3-methoxypyridine | C-2 | Forms 2-substituted-3-methoxypyridine |

| -OCH2OCH3 in this compound (expected) | C-2 | Forms 2-substituted-3-(methoxymethoxy)pyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Halogenated derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: A bromo or iodo derivative of this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. For example, 2-bromo-3-(methoxymethoxy)pyridine (B182139) could be coupled with phenylboronic acid to yield 2-phenyl-3-(methoxymethoxy)pyridine.

Heck Coupling: An olefin can be coupled with a halogenated this compound derivative in the presence of a palladium catalyst and a base. This reaction would introduce a vinyl group onto the pyridine ring.

The methoxymethoxy group is generally stable under the conditions of these cross-coupling reactions, making it a useful protecting group for the hydroxyl functionality during such transformations.

Reactions at the Methoxymethyl Group in this compound Derivatives

The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its stability under a variety of conditions and its relatively straightforward removal.

Deprotection Strategies for Methoxymethyl Ethers

The cleavage of the MOM ether in this compound derivatives to regenerate the 3-hydroxypyridine (B118123) can be achieved under various conditions, primarily acidic.

Acidic Deprotection: The most common method for the deprotection of MOM ethers is treatment with acid. The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the alcohol.

| Reagent | Conditions | Comments |

| Hydrochloric acid (HCl) | Aqueous or alcoholic solution | A classic and effective method. |

| Trifluoroacetic acid (TFA) | Anhydrous or in a co-solvent | Strong acid, often used for acid-labile substrates. |

| p-Toluenesulfonic acid (TsOH) | Methanol (B129727), reflux | Commonly used solid acid catalyst. |

Lewis Acid-Catalyzed Deprotection: Lewis acids can also effect the cleavage of MOM ethers. The mechanism involves coordination of the Lewis acid to one of the oxygen atoms of the MOM group, which facilitates the C-O bond cleavage.

| Reagent | Conditions | Comments |

| Boron tribromide (BBr3) | Dichloromethane (B109758), low temperature | A powerful reagent for cleaving ethers. |

| Trimethylsilyl (B98337) iodide (TMSI) | Acetonitrile or dichloromethane | Generates HI in situ for cleavage. |

| Zinc bromide (ZnBr2) | Dichloromethane | A milder Lewis acid option. |

Other Deprotection Methods: A variety of other reagents and conditions have been developed for the deprotection of MOM ethers, often to achieve higher selectivity in the presence of other sensitive functional groups.

| Reagent/Method | Conditions | Comments |

| Magnesium bromide (MgBr2) | Diethyl ether | Can be selective for MOM group cleavage. |

| Cerium(III) chloride / Sodium iodide | Acetonitrile | A mild and selective system. |

| Catalytic transfer hydrogenation | Pd/C, H2 source | Can be used for deprotection, though less common for MOM ethers. |

Acid-Catalyzed Hydrolysis and Transacetalization

The deprotection of the methoxymethyl (MOM) group from this compound under acidic conditions is a fundamental reaction, proceeding via a well-understood acetal (B89532) hydrolysis mechanism. This process is typically facilitated by Brønsted or Lewis acids. wikipedia.orgadichemistry.com

The generally accepted mechanism for acid-catalyzed hydrolysis involves the initial protonation of one of the ether oxygen atoms of the MOM group. total-synthesis.com Protonation of the oxygen atom adjacent to the pyridine ring is followed by cleavage of the carbon-oxygen bond, resulting in the formation of 3-hydroxypyridine and a resonance-stabilized methoxymethyl cation (H₃CO=CH₂⁺). Alternatively, protonation of the terminal methoxy oxygen leads to the elimination of methanol to form a pyridyl-stabilized oxonium ion, which is then attacked by water. total-synthesis.com In either pathway, the resulting intermediate is subsequently hydrolyzed by water to yield the deprotected 3-hydroxypyridine, formaldehyde (B43269), and methanol, with the acid catalyst being regenerated. reddit.com

Common conditions for effecting this transformation include the use of strong acids like hydrochloric acid in an alcohol solvent or trifluoroacetic acid (TFA) in dichloromethane. total-synthesis.com

Transacetalization represents another facet of the reactivity of the MOM ether under acidic catalysis. This process involves the exchange of the methoxymethyl group for another acetal-type protecting group. The reaction is driven by the same mechanistic principles as hydrolysis, wherein the intermediate oxonium ion is intercepted by an alcohol other than water. For instance, the introduction of the MOM group can be achieved via transacetalization using dimethoxymethane (B151124) and an acid catalyst, illustrating the reversibility of the process. adichemistry.com

Chemoselective and Non-Acidic Deprotection Methods

While acid-catalyzed methods are effective, the need for milder conditions to preserve sensitive functional groups elsewhere in a molecule has driven the development of chemoselective and non-acidic deprotection strategies.

A notable method involves the use of a trialkylsilyl triflate, such as trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf), in combination with 2,2′-bipyridyl. nih.gov This system provides a mild and non-acidic environment for the cleavage of MOM ethers. The reaction is highly chemoselective; for example, a triphenylmethyl (Tr) ether, which is notably acid-labile, remains intact during the deprotection of an aromatic MOM ether using this method. nih.gov The reaction with TMSOTf proceeds via the initial formation of a silyl (B83357) ether, which is subsequently hydrolyzed upon the addition of water to yield the final alcohol. nih.gov

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol methoxymethyl ether | TMSOTf, 2,2′-bipyridyl | CH₃CN, 0 °C to rt, 15 min | Phenol | 98 | nih.gov |

| 4-Bromophenol methoxymethyl ether | TMSOTf, 2,2′-bipyridyl | CH₃CN, 0 °C to rt, 15 min | 4-Bromophenol | 98 | nih.gov |

| Methyl 4-(methoxymethoxy)benzoate | TMSOTf, 2,2′-bipyridyl | CH₃CN, 0 °C to rt, 2 h | Methyl 4-hydroxybenzoate | 92 | nih.gov |

| 1-(Methoxymethoxy)-4-(triphenylmethoxy)benzene | TMSOTf, 2,2′-bipyridyl | CH₃CN, 0 °C to rt, 2 h | 4-(Triphenylmethoxy)phenol | 85 | nih.gov |

| 1-(Methoxymethoxy)naphthalene | TMSOTf, 2,2′-bipyridyl | CH₃CN, 0 °C to rt, 15 min | 1-Naphthol | 98 | nih.gov |

Another efficient and rapid non-acidic method employs a combination of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH). researchgate.net This reagent system can deprotect a wide array of MOM ethers, including those of primary, secondary, tertiary, and phenolic alcohols, often in under ten minutes and in high yield. The selectivity of this method allows for the removal of the MOM group in the presence of other common protecting groups. researchgate.net

Investigation of Unusual Basic Deprotection Mechanisms

The methoxymethyl ether is characterized by its considerable stability under basic and weakly acidic conditions, typically tolerating a pH range of 4 to 12. adichemistry.com This stability is a key feature that makes it a valuable protecting group in multistep synthesis, as it is inert to many nucleophilic and basic reagents, such as organometallics, hydrides, and amines.

Consequently, deprotection of MOM ethers is almost exclusively performed under acidic or non-acidic electrophilic/Lewis acidic conditions. Reports of deprotection under basic conditions are exceptionally rare and are not considered a standard or practical method for cleavage. The C-O bonds of the acetal are not susceptible to nucleophilic attack by bases like hydroxides or alkoxides. Therefore, unusual basic deprotection mechanisms for this compound are not established in the chemical literature.

Functionalization of the Methoxymethyl Moiety

Direct functionalization of the methoxymethyl group itself is uncommon, as it is designed to be a stable, unreactive protecting group. The primary "functionalization" of the MOM moiety involves its complete removal or its conversion into a different protecting group, a process akin to transacetalization.

The mild deprotection method using trialkylsilyl triflate and 2,2′-bipyridyl can be adapted for the direct, one-pot conversion of a MOM ether into other ethereal protecting groups. nih.gov By intercepting the cationic intermediate with a different alcohol, new ethers such as benzyloxymethyl (BOM) or 2-(trimethylsilyl)ethoxymethyl (SEM) ethers can be formed. This transformation effectively functionalizes the original MOM-protected hydroxyl group by replacing the protecting group without isolating the deprotected alcohol.

Detailed Mechanistic Pathways and Kinetic Studies

Elucidation of Reaction Mechanisms using Experimental and Computational Approaches

The mechanisms governing the reactivity of this compound are elucidated through a combination of experimental observation and computational modeling.

Acid-Catalyzed Hydrolysis: Kinetic studies on the acid-catalyzed hydrolysis of related heterocyclic compounds suggest that the reaction typically follows a bimolecular A-2 mechanism. jcsp.org.pk In this pathway, a rapid, reversible protonation of the substrate is followed by a rate-determining attack of a water molecule on the protonated intermediate. jcsp.org.pk This is the most common mechanism for the hydrolysis of simple acetals where the formation of a highly stable carbocation is not feasible.

Non-Acidic Deprotection: The mechanism of deprotection using TMSOTf and 2,2′-bipyridyl has been investigated experimentally. For aromatic MOM ethers, the reaction is proposed to proceed through a complex formed between the Lewis acidic silyl triflate and the bipyridyl ligand. This complex interacts with the MOM ether, leading to the formation of a silyl ether intermediate, which is then hydrolyzed. nih.gov This pathway is distinct from the one proposed for aliphatic MOM ethers, which are believed to form bipyridinium salt intermediates. nih.gov

Computational Approaches: While specific computational studies on this compound are not widely reported, density functional theory (DFT) and other computational methods are increasingly vital tools for elucidating complex reaction mechanisms in organic chemistry. rsc.orgresearchgate.net These approaches allow for the modeling of transition states, the calculation of activation energies, and the exploration of reaction pathways that may be difficult to observe experimentally. researchgate.netmdpi.com For pyridine derivatives, computational studies have been used to understand properties and reaction mechanisms, such as in palladium-catalyzed direct arylation reactions of pyridine N-oxide. nih.gov

Kinetic and Thermodynamic Parameters of Reactions

Quantitative kinetic and thermodynamic data specifically for reactions of this compound are scarce in the literature. However, studies on related pyridine compounds provide valuable context for understanding its reactivity.

For instance, the hydrolysis of 3-cyanopyridine (B1664610) in high-temperature liquid water was found to be a consecutive first-order reaction, first to nicotinamide (B372718) and then to nicotinic acid. The activation energies for these steps were determined experimentally. researchgate.net Such data, while not directly transferable, provide an estimate of the energetic barriers for reactions involving the pyridine ring.

| Reaction | Substrate | Conditions | Kinetic Model | Activation Energy (Ea) | Reference |

|---|---|---|---|---|---|

| Hydrolysis | 3-Cyanopyridine | 483.15–523.15 K (HTLW) | Consecutive First-Order | 65.2 kJ/mol (to amide) | researchgate.net |

| Hydrolysis | Nicotinamide | 483.15–523.15 K (HTLW) | First-Order | 85.8 kJ/mol (to acid) | researchgate.net |

| Hydrodenitrogenation | Pyridine | 150–410 °C, NiMo/Al₂O₃ | Langmuir-Hinshelwood | - | mit.edu |

Thermodynamic properties for the parent compound, pyridine, have been thoroughly determined through calorimetric studies and used to compute values for heat capacity, entropy, and heat of formation over a range of temperatures. osti.gov These fundamental data serve as a crucial baseline for theoretical calculations and estimations of the thermodynamic parameters for substituted derivatives like this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(Methoxymethoxy)pyridine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive structural assignment. researchgate.netmdpi.comscience.gov

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a substituted pyridine (B92270), the chemical shifts of the aromatic protons are influenced by the nature and position of the substituents. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Pyridine Derivatives

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

| 2,6-bis(4-methoxyphenyl)-4-phenylpyridine | CDCl₃ | 8.18 (d, 4H), 7.73 (s, 2H), 7.68 (d, 2H), 7.52 (d, 2H), 7.05-7.07 (m, 4H), 3.91 (s, 6H) | 160.6, 157.0, 148.8, 137.7, 135.1, 132.0, 129.3, 128.45, 128.44, 115.4, 114.1, 55.4 |

| 2,6-diphenyl-4-(p-tolyl)pyridine | CDCl₃ | 8.16 (s, 4H), 7.88-7.89 (m, 2H), 7.79 (d, 2H), 7.57 (dd, 2H), 7.51 (dd, 1H), 7.37 (m, 4H), 2.48 (s, 6H) | 157.4, 150.1, 139.3, 139.0, 136.9, 129.5, 129.1, 128.9, 127.2, 127.1, 116.6, 21.4 |

| 2,6-diphenyl-4-(3-fluorophenyl)pyridine | CDCl₃ | 8.25 (d, 4H), 7.89 (s, 2H), 7.45-7.60 (m, 9H), 7.21 (t, 1H) | 163.3, 157.7, 157.7, 148.9, 141.3, 139.4, 139.4, 130.72, 129.2, 129.2, 128.8, 128.8, 127.2, 127.2, 122.9, 116.9, 116.9, 115.8, 114.2 |

| 4-(3-bromophenyl)-2,6-diphenylpyridine | CDCl₃ | 8.34 (s, 2H), 8.14 (d, 2H), 7.88 (s, 2H), 7.76 (d, 2H), 7.61 (dd, 2H), 7.57 (dd, 2H), 7.53 (dd, 1H), 7.42 (dd, 2H) | 156.1, 150.7, 141.3, 138.5, 132.1, 130.3, 130.2, 129.32, 129.25 127.2, 125.8 123.1, 117.7 |

Data compiled from a study on substituted pyridines. The specific data for this compound was not available in the searched sources. rsc.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. science.govsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of protons to their corresponding carbon atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the stereochemistry and conformation of a molecule. science.gov

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound derivatives, providing a detailed picture of the molecular structure. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectrometry, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. nsf.govyoutube.com The absorption of infrared radiation causes molecules to vibrate at specific frequencies, and these frequencies are characteristic of the bonds present. nih.govlibretexts.org For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkages, the C=N and C=C bonds of the pyridine ring, and the C-H bonds of the methoxy (B1213986) and pyridine ring moieties.

Table 2: General FT-IR Absorption Regions for Functional Groups Relevant to this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Ether | C-O stretch | 1300 - 1000 |

| Alkyl | C-H stretch | 3000 - 2850 |

This table provides general ranges for the indicated functional groups. asianpubs.orgresearchgate.net

The gas-phase IR spectrum of the related compound 2-methoxypyridine (B126380) shows prominent peaks in these regions, which can be used as a reference for interpreting the spectrum of this compound. nist.gov

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to FT-IR. acs.orgethz.ch While FT-IR relies on the absorption of light, Raman spectroscopy is a scattering technique. acs.orgsemanticscholar.org A key difference is that symmetric vibrations that are weak or absent in an IR spectrum are often strong in a Raman spectrum. For pyridine and its derivatives, Raman spectroscopy can provide valuable information about the vibrations of the aromatic ring. cdnsciencepub.comcdnsciencepub.comresearchgate.net The Raman spectra of pyridine have been studied extensively, and the vibrational modes are well-characterized. aps.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. pearson.comresearchgate.net In a mass spectrometer, a molecule is ionized, and the resulting charged species and its fragments are separated based on their mass-to-charge ratio (m/z). bris.ac.uk

For this compound, with a molecular formula of C₇H₉NO₂, the expected molecular weight is approximately 139.15 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would provide further structural information. For instance, cleavage of the methoxymethyl group could lead to characteristic fragment ions. The National Institute of Standards and Technology (NIST) provides mass spectral data for the isomeric 3-methoxypyridine (B1141550), which shows a molecular ion at m/z 109, and this can serve as a point of comparison for the fragmentation of the methoxymethyl derivative. nist.govnih.govnist.gov Analysis of related methoxy-containing compounds shows that fragmentation often occurs at the ether linkage. oup.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of this compound by providing its exact mass, which in turn confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound (C₇H₉NO₂), the theoretical exact mass of the neutral molecule is 139.06333 Da. In HRMS, the compound is typically observed as a protonated molecular ion, [M+H]⁺, in positive ionization mode. The expected m/z for this ion would be 140.07061. The high mass accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Electron Ionization (EI) is a common technique used in conjunction with HRMS. The fragmentation pattern observed under EI conditions provides significant structural information. For this compound, the fragmentation is dictated by the stability of the pyridine ring and the lability of the methoxymethyl (MOM) ether linkage. Key fragmentation pathways would likely involve:

Loss of the methoxymethyl radical (•CH₂OCH₃): This would lead to the formation of a pyridone-like cation.

Cleavage of the C-O bond: Loss of a methoxy radical (•OCH₃) followed by rearrangement.

Formation of the pyridyl cation: Cleavage leading to a C₅H₄N⁺ fragment.

The table below outlines the predicted major fragments for this compound in an HRMS analysis.

| Fragment Ion | Chemical Formula | Theoretical Exact Mass (m/z) | Description |

| [M+H]⁺ | C₇H₁₀NO₂⁺ | 140.07061 | Protonated molecular ion |

| [M-CH₃O]⁺ | C₆H₆NO⁺ | 108.04494 | Loss of a methoxy radical |

| [M-CH₂OCH₃]⁺ | C₅H₄NO⁺ | 94.02929 | Loss of the methoxymethyl group |

| Pyridyl cation | C₅H₄N⁺ | 78.03437 | Pyridine ring fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for studying non-covalent interactions and reaction mechanisms. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for probing the fragmentation pathways of a selected precursor ion, providing detailed structural insights. nih.gov

For mechanistic studies involving this compound, ESI-MS/MS would typically be used. The protonated molecule, [M+H]⁺ (m/z 140.07), would be isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting product ions reveal the most favorable fragmentation pathways, which correspond to the weakest bonds and the most stable resulting fragments.

The primary fragmentation pathway for the [M+H]⁺ ion of this compound under ESI-MS/MS conditions is predicted to be the cleavage of the acetal (B89532) linkage, which is characteristic of MOM ethers. This process is initiated by the protonated ether oxygen, leading to the elimination of neutral formaldehyde (B43269) (CH₂O) and methanol (B129727) (CH₃OH) or the formation of a stable oxonium ion.

A proposed fragmentation mechanism would involve the following steps:

Protonation of one of the ether oxygens.

Cleavage of the C-O bond to release the stable pyridine ring and generate a methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 45.03348.

Alternatively, fragmentation could lead to the loss of formaldehyde (30.01 Da) to yield a protonated 3-(methoxymethyl)pyridine (B1583911) ion.

These fragmentation patterns are crucial for distinguishing isomers and for identifying the compound in complex mixtures. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the pyridine ring. Pyridine itself exhibits characteristic absorption bands arising from n→π* and π→π* transitions. researchgate.net

The introduction of the methoxymethoxy group at the 3-position is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine due to the electron-donating nature of the ether oxygen. Based on data for structurally similar compounds like 3-hydroxypyridine (B118123) and 3-methoxypyridine, the expected absorption maxima for this compound are presented below. researchgate.netnist.gov

| Compound | Solvent | λmax 1 (nm) (π→π) | λmax 2 (nm) (n→π) |

| Pyridine | Ethanol | ~257 | ~270 |

| 3-Hydroxypyridine | Water | ~260 | ~315 |

| 3-Methoxypyridine | Not Specified | ~275 | Not Specified |

| This compound (Predicted) | Ethanol/Water | ~275-280 | ~310-320 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack in the crystal lattice.

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If a single crystal of sufficient quality were obtained, X-ray diffraction analysis would yield key structural parameters. For this compound, this analysis would confirm:

The planarity of the pyridine ring.

The precise bond lengths and angles of the C-O-C-O-C methoxymethyl side chain.

The dihedral angle between the pyridine ring and the plane of the side chain, revealing its preferred conformation.

Intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing.

This data is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Surface and Advanced Spectroscopic Techniques for Thin Films and Adsorbates

Infrared Reflection Absorption Spectroscopy (IRRAS)

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique used to study the vibrational spectra of thin films and molecular monolayers adsorbed on reflective surfaces, such as metals. rsc.org The technique relies on the surface selection rule, which states that on a metal surface, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly observed. rsc.org This allows for the determination of the average orientation of adsorbed molecules.

In a hypothetical IRRAS study of a this compound monolayer on a gold surface, the orientation of the molecule could be determined by analyzing the relative intensities of its characteristic infrared bands.

Pyridine Ring Modes: The out-of-plane bending modes of the pyridine C-H bonds would be suppressed if the ring lies flat on the surface, while the ring breathing modes (in-plane) would be enhanced if the ring is oriented perpendicular to the surface.

Methoxymethyl Group Modes: The C-O-C stretching vibrations of the side chain would provide information on its orientation relative to both the ring and the surface.

Based on studies of similar pyridine derivatives on gold, the pyridine ring is often found to be tilted with respect to the surface normal. rsc.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IRRAS Intensity vs. Orientation |

| Pyridine Ring Breathing | ~1580-1600 | Strong if ring is perpendicular to surface |

| C-H out-of-plane bend | ~700-800 | Weak or absent if ring is parallel to surface |

| C-O-C asymmetric stretch | ~1150 | Depends on the side chain conformation |

| CH₂ rock/twist | ~1000-1200 | Depends on the side chain conformation |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, XPS can distinguish between the different carbon, nitrogen, and oxygen atoms based on their unique chemical environments.

N 1s: A single peak corresponding to the pyridinic nitrogen is expected. Its binding energy would be around 399-402 eV, with shifts depending on surface interactions. nih.govresearchgate.net

O 1s: Two distinct peaks for the two different oxygen environments (pyridine-O vs. methoxy-O) would be expected, although they may overlap. The ether oxygens will have a characteristic binding energy around 532-533 eV.

C 1s: The C 1s spectrum would be more complex, with overlapping peaks corresponding to the five carbons of the pyridine ring and the two carbons of the methoxymethyl group. Carbons bonded to oxygen (C-O) will appear at a higher binding energy (around 286 eV) than the aromatic carbons (C-C, C-N) of the ring (around 285 eV). researchgate.net

The table below provides predicted binding energies for the core levels of this compound.

| Atom | Core Level | Predicted Binding Energy (eV) | Chemical Environment |

| Nitrogen | N 1s | ~399.8 - 402.6 | Pyridinic Nitrogen |

| Oxygen | O 1s | ~532.5 - 533.5 | C-O-C (Ether) |

| Carbon | C 1s | ~286.0 - 287.0 | O-C-O (Acetal) |

| Carbon | C 1s | ~285.5 - 286.5 | C-O (Ether) |

| Carbon | C 1s | ~284.8 - 285.5 | Aromatic C-C, C-N |

Near Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS involves the excitation of a core-level electron to an unoccupied molecular orbital by the absorption of a photon. For organic molecules containing carbon, nitrogen, and oxygen, NEXAFS spectra are typically measured at the K-edges of these elements. The resulting spectrum exhibits sharp resonance peaks corresponding to transitions to various unoccupied orbitals, such as π* and σ* orbitals. The energies and intensities of these peaks are highly sensitive to the local chemical environment and the orientation of the molecule with respect to the incident X-ray beam.

For pyridine and its derivatives, high-resolution NEXAFS spectra have revealed vibrational fine structures within the electronic transitions. researchgate.net The C 1s → π* transition in pyridine, for instance, shows a splitting due to the different chemical environments of the carbon atoms relative to the nitrogen atom. researchgate.net Theoretical calculations, such as those based on density functional theory (DFT), are often employed to aid in the assignment of the experimental spectra. researchgate.netunityfvg.it

In the case of this compound, the NEXAFS spectrum would be a composite of the features from the pyridine ring and the methoxymethoxy substituent.

Expected NEXAFS Features of this compound:

| Spectral Region | Expected Transitions | Influencing Factors |

| Carbon K-edge | C 1s → π* (pyridine ring) | The different chemical shifts of the carbon atoms in the pyridine ring will lead to distinct peaks. The presence of the methoxymethoxy group will influence the energies of these transitions compared to unsubstituted pyridine. |

| C 1s → σ* (pyridine ring and substituent) | Transitions to various σ* orbitals within the pyridine ring and the methoxymethoxy group will appear at higher energies. | |

| C 1s → π* (C=O if any carbonyl impurity) | Would indicate the presence of carbonyl species, though not expected for the pure compound. | |

| Nitrogen K-edge | N 1s → π* (pyridine ring) | A prominent peak corresponding to the excitation of the nitrogen core electron to the π* orbitals of the pyridine ring. The energy of this transition provides information about the electronic environment of the nitrogen atom. |

| N 1s → σ | Transitions to σ orbitals will be observed at higher photon energies. | |

| Oxygen K-edge | O 1s → σ* (methoxymethoxy group) | Transitions from the oxygen core levels to unoccupied σ* orbitals associated with the C-O bonds of the methoxymethoxy group. |

The orientation of adsorbed this compound on a surface could be determined using angle-dependent NEXAFS. By varying the angle of the incident polarized X-rays, the relative intensities of the π* and σ* resonances change, allowing for the determination of the molecular tilt angle.

Scanning Tunneling Microscopy (STM) for Surface Characterization

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can provide real-space images of molecules at the atomic level. aps.org It is a powerful tool for studying the adsorption geometry, self-assembly, and electronic properties of molecules on conductive surfaces. While specific STM studies of this compound have not been reported, extensive research on pyridine and its derivatives on various substrates provides a basis for understanding how this molecule might behave. researchgate.netresearchgate.netnih.gov

STM imaging relies on the quantum mechanical tunneling of electrons between a sharp metallic tip and the sample surface. The tunneling current is exponentially dependent on the tip-sample distance and the local density of electronic states (LDOS) of the sample near the Fermi level. aps.org Consequently, STM images represent a convolution of the surface topography and electronic structure.

For pyridine adsorbed on metal surfaces like Ag(110) or Ge(001), STM images have revealed that the molecule's appearance depends on its bonding configuration and the imaging parameters (bias voltage and tunneling current). researchgate.netjkps.or.kr For instance, pyridine can appear as an elongated protrusion, with its orientation indicating the bonding through the nitrogen lone pair electrons. researchgate.net

Expected STM Observations for this compound on a Surface:

Molecular Appearance: The STM image of an individual this compound molecule would be expected to show features corresponding to the pyridine ring and the methoxymethoxy substituent. The apparent height and shape in the STM image would be influenced by the molecule's electronic orbitals that contribute to the tunneling current. aps.org

Self-Assembly: At higher coverages, intermolecular interactions, potentially involving hydrogen bonding or van der Waals forces between the methoxymethoxy groups and the pyridine rings, could lead to the formation of ordered self-assembled monolayers. The structure of these assemblies would be dictated by a balance of molecule-substrate and molecule-molecule interactions.

Bias-Dependent Imaging: By varying the sample bias voltage, different molecular orbitals can be probed, leading to changes in the appearance of the molecule in the STM image. jkps.or.kr This can provide valuable information about the electronic structure of the adsorbed this compound.

The interpretation of STM images is often complemented by theoretical simulations, such as those based on DFT, which can calculate the expected STM contrast for different adsorption geometries and electronic states. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. arxiv.org DFT calculations are employed to investigate the electronic and structural properties of 3-(Methoxymethoxy)pyridine by approximating the complex many-body electronic system to a more manageable one based on the electron density. A common approach involves using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), which have been shown to provide reliable results for a wide range of organic molecules, including pyridine (B92270) derivatives. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. arxiv.orgnih.gov For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached where the net forces are negligible. The resulting optimized geometry provides key structural parameters.

To illustrate the parameters that would be determined, a hypothetical data table is provided below.

Interactive Data Table: Predicted Structural Parameters for this compound (Note: Values are placeholders for illustrative purposes.)

| Parameter | Atom Connections | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-N1 | e.g., 1.34 | |

| N1-C6 | e.g., 1.34 | |

| C3-O7 | e.g., 1.37 | |

| O7-C8 | e.g., 1.42 | |

| C8-O9 | e.g., 1.41 | |

| O9-C10 | e.g., 1.43 | |

| **Bond Angles (°) ** | ||

| C2-N1-C6 | e.g., 117.0 | |

| C2-C3-O7 | e.g., 125.0 | |

| C3-O7-C8 | e.g., 118.0 | |

| O7-C8-O9 | e.g., 112.0 | |

| Dihedral Angles (°) | ||

| C2-C3-O7-C8 | e.g., 180.0 | |

| C3-O7-C8-O9 | e.g., 60.0 |

Conformational Analysis involves exploring the different spatial orientations (conformers) of the molecule that arise from rotation around single bonds. The methoxymethoxy group (-OCH₂OCH₃) in this compound has several rotatable bonds, primarily the C(pyridine)-O, O-CH₂, and CH₂-O bonds.

A Potential Energy Surface (PES) scan is a common technique used for this analysis. uni-muenchen.denih.gov In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. uni-muenchen.derogue-scholar.org This process generates a plot of energy versus the dihedral angle, revealing the energy barriers between different conformers and identifying the most stable (lowest energy) conformations. nih.gov For this compound, PES scans of the C2-C3-O7-C8 and C3-O7-C8-O9 dihedral angles would be crucial to understanding the preferred orientation of the methoxymethoxy substituent relative to the pyridine ring.

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. wisc.edu These frequencies correspond to the fundamental modes of vibration, such as bond stretching, bending, and torsional motions. The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. nih.govnih.gov

Comparing these computationally predicted spectra with experimentally recorded spectra is a powerful method for structural confirmation. semanticscholar.org The vibrational assignments, which link specific calculated vibrational modes to observed spectral peaks, provide a detailed understanding of the molecule's dynamics. For pyridine and its derivatives, characteristic vibrations include ring breathing modes, C-H stretching, and C-N stretching, which are well-defined in computational spectra. researchgate.net

Interactive Data Table: Illustrative Vibrational Mode Assignments for this compound (Note: Wavenumber values are illustrative.)

| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν(C-H) | Aromatic C-H Stretch | e.g., 3100-3000 | e.g., 3085 |

| ν(C-H) | Aliphatic C-H Stretch | e.g., 3000-2850 | e.g., 2950 |

| ν(C=C), ν(C=N) | Pyridine Ring Stretch | e.g., 1600-1450 | e.g., 1580, 1475 |

| δ(CH₂) | Methylene Scissoring | e.g., ~1465 | e.g., ~1460 |

| ν(C-O-C) | Asymmetric Ether Stretch | e.g., 1150-1085 | e.g., ~1115 |

| Ring Breathing | Pyridine Ring Mode | e.g., ~1000 | e.g., ~995 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is generated by calculating the electrostatic potential at the electron density surface of the optimized molecular structure. dntb.gov.ua

The MEP surface is color-coded to visualize the charge distribution:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green regions represent areas with neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. nih.gov Negative potential would also be localized on the oxygen atoms of the methoxymethoxy group. Positive potential (blue) would likely be found on the hydrogen atoms attached to the pyridine ring.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. It serves as an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and requires less energy to be excited, correlating with higher chemical reactivity. Conversely, a large energy gap implies higher stability and lower reactivity. For this compound, DFT calculations would provide the energies of these orbitals and the distribution of electron density within them, offering insights into the molecule's electronic transitions and reactive nature. ajchem-a.comnih.gov

Interactive Data Table: Predicted FMO Properties for this compound (Note: Energy values are illustrative.)

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| E(HOMO) | e.g., -6.5 | Electron-donating ability |

| E(LUMO) | e.g., -0.8 | Electron-accepting ability |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. github.io MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org

An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules like water, to mimic condensed-phase conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the system for nanoseconds or longer, MD can be used to:

Explore the conformational landscape and the transitions between different stable conformers.

Analyze intermolecular interactions, such as hydrogen bonding with solvent molecules.

Calculate macroscopic properties like density and diffusion coefficients in a liquid state. mdpi.com

Study the dynamics of the molecule's interaction with larger biological systems, such as proteins or membranes. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

DFT calculations are also instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, it is possible to identify the reactants, products, and any intermediates. Crucially, this method allows for the location of the transition state (TS) —the highest energy point along the reaction pathway that connects reactants to products. mdpi.com

The energy difference between the reactants and the transition state is the activation energy (Ea) , which is a key determinant of the reaction rate. For reactions involving this compound, such as electrophilic substitution on the pyridine ring or reactions involving the side chain, computational studies can:

Propose plausible reaction pathways.

Calculate the geometries and energies of all transition states and intermediates. mdpi.com

Determine the activation energies for competing pathways, thereby predicting the most likely reaction product. arxiv.org

Analyze the electronic structure of the transition state to understand the nature of bond-breaking and bond-forming processes. mdpi.com

These theoretical investigations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies (focused on chemical properties influencing reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. In the context of chemical reactivity, QSAR models for this compound would seek to establish a mathematical relationship between its structural features and its reactivity in various chemical transformations. These studies are pivotal for predicting the reactivity of new derivatives without the need for extensive experimental synthesis and testing.

Cheminformatics, a closely related field, utilizes computational methods to analyze chemical information. For this compound, cheminformatics tools can be employed to calculate a wide array of molecular descriptors that quantify different aspects of its structure. These descriptors are the foundation of any QSAR model and can be categorized into several groups, including constitutional, topological, geometrical, and electronic descriptors.

For instance, a QSAR study on the reactivity of pyridine derivatives might investigate their susceptibility to nucleophilic or electrophilic attack. The reactivity would be influenced by the electronic properties of the pyridine ring, which are in turn modulated by the substituents. The 3-(Methoxymethoxy) group, being an electron-donating group through resonance, is expected to influence the electron density distribution in the pyridine ring, thereby affecting its reactivity.

A hypothetical QSAR model for the reactivity of a series of substituted pyridines, including this compound, could be represented by a linear equation:

Reactivity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined through regression analysis, and the descriptors could be electronic properties like HOMO/LUMO energies, charge distributions, or steric parameters.

Table 1: Examples of Molecular Descriptors Relevant to the Reactivity of this compound

| Descriptor Class | Specific Descriptor Example | Property Influenced | Relevance to this compound's Reactivity |

| Electronic | Mulliken Atomic Charges | Local electron density | The methoxymethoxy group influences the charge on the pyridine nitrogen and ring carbons, affecting sites of electrophilic and nucleophilic attack. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility to oxidation and reduction, respectively. |

| Steric | Molar Refractivity | Molecular volume and polarizability | The size and shape of the methoxymethoxy group can sterically hinder the approach of reactants to certain positions on the pyridine ring. |

| Topological | Wiener Index | Molecular branching | This descriptor relates to the overall shape of the molecule, which can influence its interactions with other molecules. |

| Quantum Chemical | Electrostatic Potential at Nuclei | Hydrogen bonding ability | The electrostatic potential at the pyridine nitrogen is a key descriptor for its ability to form hydrogen bonds, which can be crucial in reaction mechanisms. tandfonline.com |

Research on various pyridine derivatives has demonstrated the utility of QSAR in understanding and predicting their properties. For example, QSAR models have been developed to predict the anti-cancer activity of pyridine derivatives, where descriptors like the number of hydrogen bond donors and 2D frequency fingerprints were found to be significant. chemrevlett.com While specific QSAR studies focused solely on the chemical reactivity of this compound are not widely available, the principles and methodologies from studies on other substituted pyridines are directly applicable. chemrevlett.comresearchgate.netnih.govnih.govchemrevlett.com

In Silico Modeling of Chemical Interactions and Selectivity

In silico modeling encompasses a range of computational techniques used to simulate and study chemical and biological systems. For this compound, these models can provide detailed insights into its interactions with other molecules, such as reactants, catalysts, or solvents, and predict the selectivity of its reactions.

Molecular docking is a prominent in silico technique, often used in drug design, but it can also be adapted to study chemical reactions. For instance, if this compound is a substrate for an enzyme or a ligand for a metal catalyst, docking simulations can predict its binding mode and affinity. This information can help in understanding the selectivity of the reaction, such as regioselectivity (which position on the pyridine ring reacts) or stereoselectivity. Studies on pyridine and pyrimidine-based inhibitors have successfully used molecular docking to explore binding patterns and identify structural features responsible for selectivity towards specific enzymes. nih.govresearchgate.net

Density Functional Theory (DFT) is another powerful quantum chemical method used in in silico modeling. DFT calculations can be used to model the entire reaction pathway of this compound with another reactant. This allows for the determination of transition state structures and activation energies, which are crucial for understanding reaction rates and selectivity. For example, DFT studies on the electrophilic aromatic substitution reactions of pyridine derivatives have elucidated the polar mechanisms and the factors governing the regioselectivity of the reactions. rsc.org

Computational studies have also been employed to understand the mechanism of nucleophilic dearomatization of pyridines, providing insights into the intermediates and the factors controlling the regioselectivity of the nucleophilic attack. nih.gov The lone pair of electrons on the nitrogen atom of the pyridine ring that is not involved in aromaticity makes it susceptible to reaction with electrophiles, which in turn facilitates nucleophilic attack on the electron-deficient ring. nih.gov

Furthermore, in silico models can predict various physicochemical properties that influence the compound's behavior in a reaction mixture, such as its solubility and lipophilicity. These properties are often included in ADME (Absorption, Distribution, Metabolism, and Excretion) predictions in drug discovery but are also relevant for understanding a compound's behavior in a chemical reaction environment. nih.govmdpi.com

Table 2: Application of In Silico Modeling to Predict Reactivity and Selectivity of this compound

| Modeling Technique | Information Obtained | Relevance to this compound |

| Molecular Docking | Binding affinity and orientation in an active site | Predicts how this compound might interact with a catalyst, influencing the reaction's efficiency and selectivity. |

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, and activation barriers | Elucidates the mechanism of reactions involving this compound and predicts the most likely products (regio- and stereoselectivity). |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational changes | Simulates the movement of this compound and its interaction partners over time, providing insights into the stability of reaction intermediates. |

| ADME Prediction | Physicochemical properties (e.g., solubility, LogP) | Helps in understanding the compound's behavior in different solvent systems and its potential for phase transfer in multiphasic reactions. |

Role of 3 Methoxymethoxy Pyridine in Advanced Synthetic Strategies